Viscotoxin B2
CAS No.:
Cat. No.: VC3671310
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Molecular Properties
Viscotoxin has a molecular formula of C177H289N61O62S6 and a molecular weight of approximately 4456 g/mol . The primary structure of viscotoxin B2 isolated from Viscum coloratum has been determined through Edman degradation to be:
KSCCKNTTGRNIYNT CRFAGGSRERCAKLSGCKIISASTCPSDYPK
While the sequence reported for viscotoxin from PubChem is slightly different:
KSCCPNTTGRNIYNGCRGGGGGRGGCAGGSGCKIISGSTCPSYPDK
These sequence variations may represent different isoforms or reflect species-specific differences between Viscum album and Viscum coloratum sources.
Crystallographic Data
Crystals of viscotoxin B2 extracted from mistletoe have demonstrated exceptional diffraction properties, reaching high resolution of 1.05 Å, making them excellent candidates for testing crystallographic methods . With 861 unique non-hydrogen atoms, the viscotoxin B2 structure represents one of the largest unknown structures without an atom heavier than sulfur to be solved using ab initio direct methods . This achievement is particularly noteworthy as sulfur-SAD (single-wavelength anomalous dispersion) phasing methods failed for viscotoxin B2 using the X31 dataset, despite this approach successfully resolving the structure of viscotoxin A1 .
Within the crystal structure, viscotoxin B2 forms dimers and, unlike viscotoxin A1 (which has a net charge of +6 per monomer), is coordinated by sulfate or phosphate anions . The viscotoxin B2 crystal exhibits a relatively low solvent content of approximately 28%, compared to the 49% solvent content found in viscotoxin A1 crystals . This lower solvent content contributes to the challenges encountered in structural determination.
Molecular Dynamics
Molecular dynamics simulation studies across seven viscotoxin structures, including viscotoxin B2 (identified as 2V9B in structural databases), have revealed important insights into the conformational stability of these proteins . Analysis of root-mean-square deviation (RMSD) values identified four categories of residues based on their stability patterns:
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Stable residues in all structures: positions 2, 5, 7, 8, 12-14, 18, 21, 22, 27, 30, 32, 36-38, 40-42 (RMSD between 0.03 nm and 0.1 nm)
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Conditionally stable residues: positions 3, 4, 6, 10, 11, 15, 17, 18, 19, 24, 44
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Slightly unstable to unstable residues: positions 23, 25, 28, 29, 33, 35, 43
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Consistently unstable residues across all structures: positions 34, 39
Notably, residues ILE34 and THR39 demonstrated high instability across all seven viscotoxin structures examined. ILE34, located in the second beta-strand, exhibited RMSD values between 0.14 nm and 0.17 nm. This residue's flexibility appears crucial for the movement of structural elements metaphorically described as "scissors" in the research, particularly in facilitating the approach of the "scissors blades" . THR39, positioned near the disulfide bridge CYS3-CYS40 and in the same plane as ILE34 but on the opposite side of the structure, showed an RMSD value of 0.12 nm across all structures .
The Cα-Cα distance between these two residues (ILE34 and THR39) showed no significant variations during the simulations, suggesting coordinated movement between these residues that may be functionally significant .
Comparative Analysis with Other Viscotoxins
Sequence Homology
Viscotoxin B2 isolated from Viscum coloratum shares high sequence homology with viscotoxins isolated from Viscum album . This conservation across species highlights the fundamental importance of these proteins in mistletoe biology and suggests evolutionary pressure to maintain their structural and functional properties.
Structural Distinctions
Comparative analysis of viscotoxin B2 with other viscotoxins reveals both similarities and important differences. Viscotoxin B2 forms dimers in crystal structures, a property shared with viscotoxin A1, but unlike viscotoxin A1, B2 is coordinated by sulfate or phosphate anions . This coordination may reflect differences in the electrostatic properties of these proteins, with viscotoxin B2 having a net charge of +4 per monomer compared to viscotoxin A1's +6 charge .
The crystal packing arrangements also differ significantly, with viscotoxin B2 crystals having a much lower solvent content (28%) compared to viscotoxin A1 crystals (49%) . This difference in crystal packing and solvent content affects the crystallographic methods that can be successfully applied to structure determination.
Dynamic Behavior
Molecular dynamics simulations comparing seven viscotoxin structures revealed that while certain residues show consistent stability or instability patterns across all structures, others exhibit structure-specific behavior . For example, SER6 in structure 3C8P showed high stability with RMSD variations below 0.02 nm, contrasting with ASN6 in six other structures which exhibited higher instability with RMSD variations between 0.1 nm and 0.16 nm .
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